7-Chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
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Overview
Description
7-Chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base, followed by cyclization to form the oxazine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce more saturated derivatives of the original compound .
Scientific Research Applications
7-Chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-Chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione
- Diazepam
- 7-Chloro-3-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Uniqueness
7-Chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its oxazine ring differentiates it from other similar compounds, such as benzodiazepines, which contain a diazepine ring. This structural difference can lead to variations in reactivity, stability, and biological activity .
Properties
Molecular Formula |
C14H12ClNO |
---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
7-chloro-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C14H12ClNO/c15-11-6-7-12-14(8-11)17-9-13(16-12)10-4-2-1-3-5-10/h1-8,13,16H,9H2 |
InChI Key |
DLHKDLJXRIOISG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C(O1)C=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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